2,7-Naphthalenedisulfonic acid, disodium salt
Description
Chemical Identity:
2,7-Naphthalenedisulfonic acid, disodium salt (2,7-NDS; CAS 6844-74-2) is a sodium salt of naphthalene substituted with sulfonic acid groups at the 2 and 7 positions. Its molecular formula is C₁₀H₆O₆S₂·2Na, with a molecular weight of 623.59 g/mol . Structurally, it features two sulfonate groups (-SO₃⁻) on a naphthalene backbone, rendering it highly water-soluble and reactive in ionic environments .
Applications:
2,7-NDS is utilized in analytical chemistry as a reference standard for high-performance liquid chromatography (HPLC) due to its distinct retention behavior in highly saline brines . It also serves as an intermediate in synthesizing azo dyes and coordination polymers .
Properties
CAS No. |
1655-35-2 |
|---|---|
Molecular Formula |
C10H8NaO6S2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
disodium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI Key |
XXOPHNFSAIFMHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Other CAS No. |
1655-35-2 |
Related CAS |
1655-35-2 |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
It’s known to be used as an analytical reagent for detecting the presence of sodium ions. In the context of organic synthesis and dye industries, it might interact with other compounds to facilitate certain chemical reactions.
Biochemical Pathways
As an analytical reagent, it might be involved in ion-detection pathways. In the context of organic synthesis and dye industries, it might participate in various chemical reactions, affecting the respective biochemical pathways.
Result of Action
Its effects might largely depend on the context of its use, such as in organic synthesis, dye production, or as an analytical reagent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Naphthalenedisulfonic Acid Disodium Salt. For instance, it’s soluble in water but insoluble in organic solvents. Therefore, the solvent used can significantly impact its action. Additionally, it should be stored in a dry, sealed container and kept away from acidic substances, oxidants, and flammable materials to maintain its stability.
Biological Activity
2,7-Naphthalenedisulfonic acid, disodium salt (CAS No. 1655-35-2) is an organic compound with significant applications in analytical chemistry and the dye industry. Its molecular formula is , and it has a molecular weight of 311.3 g/mol. This compound is primarily recognized for its ability to act as an analytical reagent and its potential biological activities, which are the focus of this article.
- Molecular Formula:
- Molecular Weight: 311.3 g/mol
- Solubility: Soluble in water, insoluble in organic solvents
- Structure: Contains two sulfonic acid groups attached to a naphthalene ring.
The biological activity of this compound can be attributed to its structural properties and functional groups. It interacts with various biochemical pathways, primarily through ion detection and complexation mechanisms.
Target of Action
The compound is utilized in organic synthesis and as an analytical reagent for detecting sodium ions. Its role as a complexing agent in various chemical reactions enhances its utility in biological assays.
Mode of Action
As an analytical reagent, it may participate in ion-detection pathways, affecting the behavior of ions in solution. This property is crucial for applications in environmental monitoring and food safety.
Biological Activity
Research indicates that this compound has several biological activities:
- Antibacterial Properties : A derivative of this compound has been studied for its synergistic effects with other agents against bacteria such as Enterococcus faecalis and Porphyromonas endodontalis. The combination enhances antibacterial efficacy significantly compared to individual components .
- Environmental Impact : Studies on the oxidation mechanisms of related compounds suggest that 2,7-naphthalenedisulfonic acid may influence environmental degradation processes. The oxidation with oxygen in subcritical water has been explored to understand its environmental fate .
- Analytical Applications : The compound has been utilized as a complexing agent in various extraction methods for heavy metals like cadmium and lead from environmental samples. Its ability to form stable complexes makes it valuable in analytical chemistry.
Case Studies
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Dyes and Pigments | Used as an intermediate in dye synthesis, enhancing color fastness and brightness. |
| Analytical Chemistry | Acts as a reagent for metal ion detection in environmental monitoring. |
| Pharmaceuticals | Functions as a stabilizer or solubilizer to improve bioavailability of drugs. |
| Water Treatment | Aids in the removal of heavy metals and organic pollutants from water. |
| Biotechnology | Serves as a surfactant in protein purification processes. |
Dyes and Pigments
2,7-Naphthalenedisulfonic acid disodium salt is primarily used in the textile industry as a key intermediate for synthesizing various dyes. Its ability to enhance color fastness and brightness makes it invaluable for producing high-quality textiles. The compound's solubility properties allow it to be easily incorporated into dye formulations, leading to improved performance characteristics.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its effectiveness in forming complexes with various metal ions enables its use in environmental monitoring and quality control laboratories. For instance, it has been employed in methods such as micellar electrokinetic chromatography (MEKC) for the separation and analysis of anionic species .
Pharmaceuticals
The pharmaceutical industry benefits from 2,7-naphthalenedisulfonic acid disodium salt by using it as a stabilizer or solubilizer in drug formulations. This application is particularly relevant for enhancing the bioavailability of poorly soluble drugs. Research indicates that its inclusion can significantly improve the solubility profiles of active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes .
Water Treatment
This compound plays a crucial role in water treatment processes by assisting in the removal of heavy metals and organic pollutants. Its effectiveness stems from its ability to form stable complexes with contaminants, facilitating their extraction from water sources. Studies have shown that using 2,7-naphthalenedisulfonic acid disodium salt can enhance the efficiency of existing water treatment technologies .
Biotechnology
In biotechnology, 2,7-naphthalenedisulfonic acid disodium salt is utilized as a surfactant during protein purification processes. Its surfactant properties help improve the yield and purity of proteins extracted from biological samples. This application is particularly important in research settings where high-purity proteins are required for further analysis or therapeutic use .
Case Studies
- Dye Synthesis : A study demonstrated that incorporating 2,7-naphthalenedisulfonic acid disodium salt into dye formulations resulted in a significant increase in color fastness compared to traditional dyeing agents. This enhancement was attributed to the compound's chemical structure allowing for stronger interactions with textile fibers.
- Metal Ion Detection : In an environmental monitoring project, researchers utilized this compound to develop a method for detecting lead ions in contaminated water sources. The method showed high sensitivity and selectivity, proving effective for real-time monitoring applications.
- Pharmaceutical Formulation : A clinical trial involving a poorly soluble drug highlighted the effectiveness of 2,7-naphthalenedisulfonic acid disodium salt as a solubilizing agent. Results indicated improved absorption rates and therapeutic efficacy among participants receiving the reformulated drug.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic Acid, Disodium Salt (1,5-NDS)
1,6-Naphthalenedisulfonic Acid, Disodium Salt (1,6-NDS)
- Molecular Formula : C₁₀H₆O₆S₂·2Na
- Key Features : Sulfonate groups at positions 1 and 4.
- Applications: Acts as a ligand in coordination polymers (e.g., Mn-based complexes) and exhibits antitumor activity against human hepatoma (SMMC-7721) and lung adenocarcinoma (A549) cells .
- Research Findings : The Ca(II) coordination polymer derived from 1,6-NDS shows higher cytotoxicity (IC₅₀ = 27 ± 1.2 μg/mL) than the parent compound .
2,6-Naphthalenedisulfonic Acid, Disodium Salt (2,6-NDS)
- Molecular Formula : C₁₀H₆O₆S₂·2Na
- Key Features : Sulfonate groups at positions 2 and 5.
- Applications: Industrial synthesis of 2,6-dihydroxynaphthalene via alkali fusion with phenol .
- Comparison with 2,7-NDS: Property 2,6-NDS 2,7-NDS Thermal Stability Stable up to 300°C Slightly less stable Synthetic Utility Alkali fusion intermediate Azo dye precursor Toxicity Low acute toxicity Limited data
Anthraquinone-2,6-Disulfonic Acid, Disodium Salt (AQDS)
- Molecular Formula : C₁₄H₆O₈S₂·2Na
- Key Features: Anthraquinone core with sulfonate groups at positions 2 and 6.
- Applications :
4,5-Dihydroxynaphthalene-2,7-Disulfonic Acid, Disodium Salt (Chromotropic Acid Sodium Salt)
- Molecular Formula : C₁₀H₆O₈S₂·2Na·2H₂O
- Key Features : Hydroxyl groups at positions 4 and 5, sulfonates at 2 and 7.
- Applications :
Key Research Findings and Industrial Relevance
Environmental Impact
- 2,6-NDS and 2,7-NDS: Both compounds show low ecological toxicity, with disposal requiring compliance with local regulations. No bioaccumulation data are available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
